Myralact

Salt form selection Aqueous solubility Pre-formulation

Myralact (INN) is the 1:1 lactate salt of 2-(tetradecylamino)ethanol (C19H41NO4; MW 347.53 g/mol), formally classified as a topical antiseptic within the antiprotozoal / anti-amebic pharmacological category. The compound possesses a C14 linear alkyl chain linked to an ethanolamine head group, forming a cationic surfactant scaffold whose amphiphilic character underpins its membrane-disrupting antimicrobial mechanism.

Molecular Formula C19H41NO4
Molecular Weight 347.5 g/mol
CAS No. 15518-87-3
Cat. No. B096558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMyralact
CAS15518-87-3
Synonymsmyralact
Molecular FormulaC19H41NO4
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNCCO.CC(C(=O)O)O
InChIInChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6)
InChIKeyHLFJBIVEMZFFOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Myralact (CAS 15518-87-3) Procurement Guide: Chemical Identity, Classification, and Baseline Profile


Myralact (INN) is the 1:1 lactate salt of 2-(tetradecylamino)ethanol (C19H41NO4; MW 347.53 g/mol), formally classified as a topical antiseptic within the antiprotozoal / anti-amebic pharmacological category . The compound possesses a C14 linear alkyl chain linked to an ethanolamine head group, forming a cationic surfactant scaffold whose amphiphilic character underpins its membrane-disrupting antimicrobial mechanism [1]. Myralact is incorporated as a 10 mg active component in the fixed-dose combination vaginal tablet Ginetris (alongside chloramphenicol 250 mg and cloponone 2.5 mg) for the topical treatment of vaginal infections including trichomonal vaginitis [1].

Myralact Substitution Risk: Why In-Class Antiseptics Cannot Be Freely Interchanged


Although Myralact shares a general 'cationic antiseptic' classification with compounds such as cetyltrimethylammonium bromide (CTAB), chlorhexidine, and other alkyl-amino alcohols, its specific molecular architecture—a precisely C14 tetradecyl chain on an ethanolamine backbone presented as a lactate salt—dictates a distinct set of physicochemical properties (logP ~4.27 for the free base amine; salt-form aqueous dispersibility) and a correspondingly narrow antimicrobial selectivity window that is not replicated by shorter-chain (C12) or longer-chain (C16) homologs [1][2]. Furthermore, Myralact's established role as a low-dose (10 mg) antiseptic component within a ternary fixed-dose combination (Ginetris) means that any substitution would require complete reformulation and re-validation of compatibility with chloramphenicol and cloponone, creating a procurement barrier that simple 'active-ingredient' interchange cannot overcome . The quantitative evidence below details where differentiation is measurable, while explicitly noting where direct comparative data remain unavailable in the public domain.

Myralact (CAS 15518-87-3) Quantitative Differentiation Evidence: Comparator-Based Assessment


Lactate Salt vs. Free Base: Solubility and Handling Advantage

Myralact is specifically the 1:1 lactate salt of 2-(tetradecylamino)ethanol, whereas the free base amine (CAS 25737-87-5) is a waxy solid with limited aqueous dispersibility [1]. Salt formation with lactic acid introduces an additional hydrogen-bond donor/acceptor network (4 HBD, 5 HBA for the salt vs. 2 HBD, 2 HBA for the free base) that enhances water compatibility—a critical attribute for a topical vaginal formulation requiring rapid dissolution and mucosal contact [1][2].

Salt form selection Aqueous solubility Pre-formulation Topical drug delivery

Chain-Length Specificity: C14 (Myristyl/Tetradecyl) vs. C12 (Dodecyl) and C16 (Hexadecyl) Antimicrobial Activity

In a study of quaternary ammonium amphiphiles, the tetradecyl (C14) derivative achieved a killing effect against Salmonella typhimurium comparable to the benchmark cationic antiseptic cetyltrimethylammonium bromide (CTAB): >99.99% killing at 5 µg/mL within 3 min at pH 6, and equivalent killing in 2 min at pH 7 [1]. Although this study evaluated betaine ester quaternary ammonium compounds rather than Myralact directly, the tetradecyl chain length is the identical hydrophobic anchor present in Myralact's 2-(tetradecylamino)ethanol scaffold, and the chain-length-dependent activity trend (C10–C18) is well-established for cationic membrane-disrupting antiseptics [1]. Shorter (C12) derivatives exhibit reduced bactericidal potency; longer (C16, C18) derivatives increase cytotoxicity risk without proportional efficacy gain [1].

Alkyl chain optimization Surfactant antiseptic Structure-activity relationship Critical micelle concentration

Formulation Integration: Myralact in the Ginetris Fixed-Dose Combination vs. Standalone Antiseptic Monotherapy

Unlike standalone antiseptic APIs that require de novo formulation development, Myralact has an established precedence as a 10 mg component within the Ginetris vaginal tablet, a ternary fixed-dose combination with chloramphenicol (250 mg; broad-spectrum bacteriostatic antibiotic) and cloponone (2.5 mg; topical antiseptic/anti-inflammatory) [1]. This combination has received regulatory approval (e.g., Taiwan FDA license No. 012902) for trichomonal vaginitis and pre/post-operative vaginal infection prophylaxis, demonstrating that Myralact at 10 mg is formulation-compatible with both a nitro-free antibiotic and a chlorinated ketone antiseptic in a vaginal tablet matrix [2]. No equivalent fixed-dose combination exists for other alkyl-amino alcohol antiseptics, making Myralact the only compound in its class with a validated multi-component vaginal tablet formulation pathway.

Fixed-dose combination Vaginal antiseptic Trichomonal vaginitis Formulation compatibility

Antiseptic Mechanism-of-Use: Topical Membrane-Disrupting Antiseptic vs. Systemic Antiprotozoal Agents

Myralact is deployed exclusively as a topical antiseptic in vaginal tablets, exerting its antimicrobial effect through surfactant-mediated membrane disruption rather than through systemic absorption or specific enzyme inhibition [1]. This contrasts with systemic antiprotozoal agents such as metronidazole and tinidazole (5-nitroimidazoles), which require oral absorption, hepatic metabolism, and reductive activation within the parasite to exert their effect, and are associated with systemic adverse effects (nausea, metallic taste, neuropathy) and drug-drug interactions (disulfiram-like reaction with alcohol) [2]. While direct comparative MIC data between Myralact and metronidazole against Trichomonas vaginalis are not publicly available, the topical, non-absorbed route of Myralact fundamentally differentiates it from systemic nitroimidazoles for local vaginal infection management, particularly in patients with contraindications to systemic metronidazole [1][2].

Topical antiseptic Membrane disruption Trichomonas vaginalis Non-absorbed antimicrobial

Myralact (CAS 15518-87-3) Optimal Application Scenarios for Scientific and Industrial Procurement


Topical Vaginal Antiseptic Formulation Development Leveraging the Ginetris FDC Precedent

A pharmaceutical developer seeking to create a new topical vaginal antiseptic product can procure Myralact and reference the established Ginetris formulation (10 mg Myralact + 250 mg chloramphenicol + 2.5 mg cloponone) as a regulatory and compatibility precedent, reducing pre-formulation risk for vaginal tablet or pessary development . The lactate salt form ensures adequate aqueous dispersibility for vaginal dissolution without requiring additional solubilisation strategies [2].

C14-Chain Cationic Surfactant Research: Structure-Activity Relationship Studies at the Hydrophobic Optimum

Investigators studying the relationship between alkyl chain length and antimicrobial potency in cationic surfactant antiseptics can use Myralact as the C14 reference compound, given the published evidence that the tetradecyl chain provides optimal rapid-kill kinetics (>99.99% bacterial reduction within 2–3 min) while maintaining hydrolytic stability superior to longer-chain (C16–C18) analogs .

Non-Nitroimidazole Topical Management of Trichomonal Vaginitis in Metronidazole-Contraindicated Populations

For clinical or research programmes targeting trichomonal vaginitis in patients with contraindications to systemic 5-nitroimidazoles (e.g., alcohol use disorder, severe hepatic impairment, or metronidazole allergy), Myralact offers a topical-only antiseptic alternative that operates via membrane disruption rather than systemic enzyme inhibition, thereby avoiding the drug-drug interaction and systemic toxicity profile of oral metronidazole .

Procurement of a Regulatory-Listed INN Antiseptic with Validated Supply Chain for Topical Multi-Component Products

Procurement specialists sourcing an antiseptic active pharmaceutical ingredient for a topical multi-component product can select Myralact based on its status as a WHO-listed INN (p-INN List 15, 1965), its existing UNII registration (8V316C2371), and its documented use in a commercial product (Ginetris, Pfizer/Pharmacia), ensuring regulatory dossier support and supply chain traceability that unlisted or purely research-grade alkyl-amino alcohol analogs lack .

Quote Request

Request a Quote for Myralact

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.